molecular formula C14H16N2O4S2 B4663630 N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE

N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE

Cat. No.: B4663630
M. Wt: 340.4 g/mol
InChI Key: BAIPDURESSFLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. These compounds have significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Future Directions

The future research directions for “N-benzyl-4-[(methylsulfonyl)amino]benzenesulfonamide” and related compounds could involve further exploration of their potential biological activities, such as anticancer and antimicrobial effects . Additionally, more detailed studies on their synthesis, chemical properties, and mechanisms of action could provide valuable insights.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE typically involves the reaction of benzenesulfonyl chloride with benzylamine under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with methanesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of sulfonamides often involves large-scale reactions using readily available starting materials such as thiols and amines. The oxidative coupling of thiols and amines is a common method for synthesizing sulfonamides, as it streamlines the synthetic route and reduces waste generation .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, reduced sulfonamides, and substituted sulfonamides .

Scientific Research Applications

N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other sulfonamides. Its benzyl and methanesulfonamide groups provide distinct chemical properties that can be exploited in various applications .

Properties

IUPAC Name

N-benzyl-4-(methanesulfonamido)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-21(17,18)16-13-7-9-14(10-8-13)22(19,20)15-11-12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIPDURESSFLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE
Reactant of Route 5
N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.